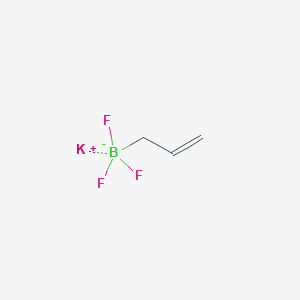

Potassium allyltrifluoroborate

説明

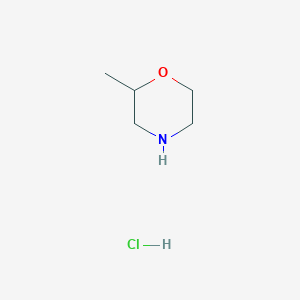

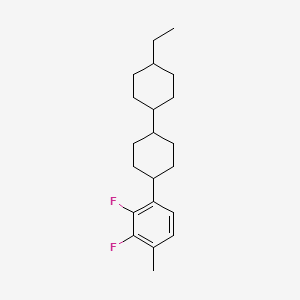

Potassium allyltrifluoroborate is a chemical compound with the empirical formula C3H5BF3K . It is a solid substance that is used in various chemical reactions .

Synthesis Analysis

Potassium allyltrifluoroborate can be synthesized from allyl alcohols. These are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron. This process yields high isolated yields using palladium pincer-complex catalysis .Molecular Structure Analysis

The molecular formula of Potassium allyltrifluoroborate is C3H5BF3K, and it has an average mass of 147.976 Da .Chemical Reactions Analysis

Potassium allyltrifluoroborate is involved in various chemical reactions. For instance, it is used in the allylation of aldehydes and ketones. Allyl alcohols are converted to allyl boronic acids and then to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis .Physical And Chemical Properties Analysis

Potassium allyltrifluoroborate is a solid substance. It has a molecular weight of 147.98 and its melting point is greater than 300°C .科学的研究の応用

Catalytic Allylboration

Potassium allyltrifluoroborate: is used in catalytic allylboration reactions. This process involves the addition of an allyl group to an organic molecule, which is a key step in synthesizing complex organic compounds. The use of potassium allyltrifluoroborate allows for high yields and selectivity under mild conditions .

Synthesis of Homoallylic Alcohols

The compound is efficient in the allylation of aldehydes to produce homoallylic alcohols. These alcohols are significant as they serve as precursors for various pharmaceuticals and fine chemicals. The reaction can be performed in aqueous media and does not require any subsequent purification .

Stereoselective Nucleophilic Addition

In organic synthesis, achieving stereoselectivity is crucial. Potassium allyltrifluoroborate is involved in stereoselective nucleophilic addition reactions, which are essential for constructing chiral centers in molecules, thereby influencing the biological activity of the compounds .

Palladium-Catalyzed Heterocyclizations

This compound plays a role in palladium-catalyzed heterocyclization reactions. These reactions are important for creating heterocyclic compounds, which are a core structure in many drugs and agrochemicals .

Oxidation Reactions and Oxidative Mannich Reactions

Potassium allyltrifluoroborate is utilized in oxidation reactions and oxidative Mannich reactions. These reactions are valuable for introducing oxygen-containing functional groups into organic molecules, which can significantly alter their chemical properties .

Cross-Coupling Reactions

Lastly, it is used in cross-coupling reactions, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. This application is pivotal in the synthesis of complex organic molecules, including polymers, natural products, and pharmaceuticals .

作用機序

将来の方向性

Potassium allyltrifluoroborate has been proven to be a good option to replace allylboronic acids and allylboronate esters in allylation reactions. These compounds are stable, easy to handle, compatible with several functional groups, and can be stored for a long time . Future research may continue to explore its potential uses and benefits in various chemical reactions.

特性

IUPAC Name |

potassium;trifluoro(prop-2-enyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPZAMJXLCDMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635395 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium allyltrifluoroborate | |

CAS RN |

233664-53-4 | |

| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Allyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of potassium allyltrifluoroborate in organic synthesis?

A1: Potassium allyltrifluoroborate is primarily utilized as an allylating reagent in various reactions, leading to the formation of homoallylic alcohols, amines, and other valuable compounds. [, , , , , , , , , ]

Q2: What makes potassium allyltrifluoroborate advantageous over other allylating reagents?

A2: Its key advantages include: * Stability: It exhibits remarkable stability towards air and moisture, making it easy to handle. [, ]* Chemoselectivity: It shows preferential reactivity towards specific functional groups, even in the presence of other reactive moieties. [, ]* Regioselectivity: Reactions can be controlled to favor allylation at specific positions of the allyl group (α, β, or γ). [, ]

Q3: Can you provide examples of reactions where potassium allyltrifluoroborate is employed?

A3: Certainly! Here are a few examples:* Allylation of aldehydes and ketones: This reaction forms homoallylic alcohols, often catalyzed by Lewis acids or transition metals. [, , , , , ]* Allylation of imines: This process generates homoallylic amines, and can be rendered enantioselective using chiral catalysts. [, , , , ]* Cross-coupling reactions: Potassium allyltrifluoroborate can participate in palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides. [, ]

Q4: Are there any limitations associated with the use of potassium allyltrifluoroborate?

A4: While generally a robust reagent, certain reactions might require specific catalysts or conditions to proceed efficiently. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of the transformation. [, , , ]

Q5: How does the stability of potassium allyltrifluoroborate impact its applications?

A5: Its exceptional stability to air and moisture renders it a user-friendly reagent, simplifying reaction setups and workup procedures. [, ] This stability also broadens its applicability in diverse reaction media and facilitates storage for extended periods.

Q6: What is the molecular formula and weight of potassium allyltrifluoroborate?

A6: Its molecular formula is C3H5BF3K, and its molecular weight is 148.00 g/mol.

Q7: Is there any research on how modifications to the allyl group affect the reactivity of potassium allyltrifluoroborate?

A7: Yes, studies have shown that substituents on the allyl group can influence the regio- and stereoselectivity of reactions. For example, reactions with substituted allyltrifluoroborates often favor carbon-carbon bond formation at the more substituted terminus of the allyl fragment. [, ]

Q8: Have computational methods been used to study potassium allyltrifluoroborate?

A8: Absolutely! Density functional theory (DFT) calculations have provided valuable insights into the mechanism of reactions involving potassium allyltrifluoroborate. For instance, DFT studies helped elucidate the mechanism of γ-selective cross-coupling reactions, revealing the formation of a highly electrophilic palladium species before transmetalation. []

Q9: Are there any environmental concerns associated with potassium allyltrifluoroborate?

A9: While specific data on its environmental impact might be limited, responsible handling and disposal are crucial for any chemical reagent. Exploring alternative allylating reagents and developing greener synthetic methodologies are active areas of research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)